cis-3-Hexenyl benzoate

Catalog No.
S620525
CAS No.
25152-85-6
M.F
C13H16O2
M. Wt
204.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
cis-3-Hexenyl benzoate

CAS Number

25152-85-6

Product Name

cis-3-Hexenyl benzoate

IUPAC Name

hex-3-enyl benzoate

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

InChI

InChI=1S/C13H16O2/c1-2-3-4-8-11-15-13(14)12-9-6-5-7-10-12/h3-7,9-10H,2,8,11H2,1H3

InChI Key

BCOXBEHFBZOJJZ-UHFFFAOYSA-N

SMILES

CCC=CCCOC(=O)C1=CC=CC=C1

solubility

insoluble in water; soluble in organic solvents, fats, oils
miscible at room temperature (in ethanol)

Canonical SMILES

CCC=CCCOC(=O)C1=CC=CC=C1

Isomeric SMILES

CC/C=C\CCOC(=O)C1=CC=CC=C1

The exact mass of the compound cis-3-Hexenyl benzoate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in water; soluble in organic solvents, fats, oilsmiscible at room temperature (in ethanol). The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

cis-3-Hexenyl benzoate, CAS 25152-85-6, is an ester of cis-3-Hexenol (leaf alcohol) and benzoic acid. It is primarily specified for its mild, yet exceptionally tenacious, green, herbaceous, and woody aroma, which features subtle floral and balsamic characteristics. Found naturally in jasmine absolute, it provides formulators with a tool to impart sophisticated, long-lasting green notes that are smoother and less sharp than more volatile alternatives. Its key procurement value lies in its ability to blend and fix green notes, extending freshness from the top into the middle and base phases of a fragrance's evaporation profile.

Substituting cis-3-Hexenyl benzoate with its common, more volatile analog, cis-3-Hexenyl acetate, or its geometric isomer, trans-3-Hexenyl benzoate, is a critical formulation error. The acetate ester provides a sharp, fleeting top note, lacking the longevity and complex balsamic character of the benzoate. The trans- isomer, while olfactorily similar, is noted to be significantly less utilized in perfumery, indicating a perceivable difference in character and performance that makes the cis- form the industry standard for specific floral-green effects. These differences in volatility and subtle odor profile directly impact the fragrance's evolution and stability, making analogs unsuitable for applications where the specific fixative and smoothing qualities of cis-3-Hexenyl benzoate are required.

Quantifiably Lower Volatility for Enhanced Fragrance Longevity and Fixation

cis-3-Hexenyl benzoate exhibits a significantly lower vapor pressure compared to its more volatile analog, cis-3-Hexenyl acetate, a common top-note ingredient. The vapor pressure of cis-3-Hexenyl benzoate is approximately 0.00335 mmHg at 23°C, indicating low volatility. This physical property is directly responsible for its superior tenacity, with a reported duration of over 8 hours on a standard smelling blotter. This contrasts sharply with the performance of high-volatility esters like the acetate, which evaporate much more rapidly.

Evidence DimensionVolatility (Vapor Pressure)
Target Compound Data0.00335 mmHg @ 23°C
Comparator Or BaselineHigher volatility green-note esters (e.g., cis-3-Hexenyl acetate)
Quantified DifferenceSignificantly lower vapor pressure, leading to >8 hour tenacity on a blotter.
ConditionsStandard conditions (23°C) and standard perfumery blotter test.

This low volatility is the primary reason for its selection as a mid-note and fixative, ensuring the green character persists throughout the fragrance's lifetime, a critical performance metric for fine fragrances and functional products.

Unique Olfactive Profile: Smoothing and Naturalizing Effect vs. Sharp Analogs

Expert olfactory evaluation consistently describes cis-3-Hexenyl benzoate as having a mild, smooth green-woody and herbaceous character with balsamic and floral facets. This profile is specifically valued for its ability to "round off" and soften the harsh, sharp green notes of other materials like cis-3-Hexenol or cis-3-Hexenyl acetate. While cis-3-Hexenyl salicylate offers a green note, it is considered a reference for a more solar character, whereas the benzoate provides a natural "flower stalk" effect, particularly in jasmine and gardenia accords.

Evidence DimensionOdor Profile and Function
Target Compound DataMild, smooth, green-woody, balsamic, rounding effect.
Comparator Or Baselinecis-3-Hexenyl Acetate (sharp green); cis-3-Hexenyl Salicylate (solar green).
Quantified DifferenceQualitatively different function: acts as a blender and smoother rather than a primary sharp green note.
ConditionsStandard organoleptic evaluation by trained perfumers.

Procurement of this specific ester is justified when the formulation goal is to create a sophisticated, natural, and well-blended green accord, rather than a simple, sharp green top note.

Demonstrated Efficacy as a Targeted Insect Repellent

Beyond perfumery, cis-3-Hexenyl benzoate has been identified as a specific semiochemical with repellent properties against certain agricultural pests. Research has shown that it is a significant volatile compound in the female flower buds of snake gourd (Trichosanthes anguina L.). It specifically interacts with odorant-binding proteins in the brown marmorated stink bug (Halyomorpha halys) and the green stink bug (Plautia stali), functioning similarly to their alarm pheromones and thus exhibiting a repellent effect. This targeted biological activity is distinct from the attractant or general plant-defense signaling roles of other C6 volatiles like cis-3-Hexenol or cis-3-Hexenyl acetate.

Evidence DimensionInsect Repellency
Target Compound DataRepellent to Halyomorpha halys and Plautia stali via specific binding to odorant proteins.
Comparator Or BaselineOther C6 volatiles (e.g., cis-3-Hexenol, cis-3-Hexenyl acetate) which often act as general plant defense signals or attractants for other insects.
Quantified DifferenceSpecific repellent action on target pest species, rather than a general attractant or defense signal.
ConditionsAnalysis of natural plant volatiles and interaction with insect odorant-binding proteins.

For use in specialized agricultural or pest control formulations, this evidence justifies the selection of cis-3-Hexenyl benzoate over other hexenyl esters to achieve targeted pest repellency.

Fine Fragrance: Creating Tenacious Green-Floral and Fougère Accords

The low volatility and unique smoothing character of cis-3-Hexenyl benzoate make it the correct choice for extending fresh green notes into the heart of fine fragrances. It is particularly effective in floral compositions (jasmine, ylang-ylang, gardenia) and modern fougère and chypre structures, where it adds naturalness and longevity without the sharpness of more volatile esters.

Functional Fragrances: Ensuring Long-Lasting Freshness in Fabric and Air Care

In applications like soaps, detergents, and air fresheners, fragrance substantivity is a key performance indicator. The high tenacity (>8 hours) of cis-3-Hexenyl benzoate ensures that the intended fresh, green aroma remains on fabric after washing or persists in the air, justifying its selection over less durable green notes for creating a lasting impression of cleanliness.

Agricultural Formulations: Developing Targeted Pest Repellent Products

Based on its specific repellent activity against pests like the brown marmorated stink bug, this compound is a rational choice for inclusion in advanced, targeted pest management solutions. Its use is indicated where the goal is to protect specific crops by repelling key pests, a function not reliably performed by other common hexenyl esters.

Physical Description

colourless oily slightly viscous liquid with a green, herbaceous, woody odour

XLogP3

4

Hydrogen Bond Acceptor Count

2

Exact Mass

204.115029749 g/mol

Monoisotopic Mass

204.115029749 g/mol

Heavy Atom Count

15

Density

0.995-1.004

UNII

P4871S0YA9

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 1595 of 1642 companies (only ~ 2.9% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

25152-85-6

Wikipedia

(3Z)-3-hexenyl benzoate

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

3-Hexen-1-ol, 1-benzoate, (3Z)-: ACTIVE

Dates

Last modified: 08-15-2023

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